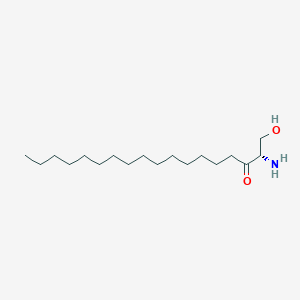

2-Amino-1-hydroxyoctadecan-3-one

Vue d'ensemble

Description

La 3-cétosphinganine est un intermédiaire clé dans la biosynthèse des sphingolipides, qui sont des composants essentiels des membranes cellulaires eucaryotes. Elle est formée par la condensation de la sérine et du palmitoyl-CoA, catalysée par l’enzyme sérine palmitoyltransférase. Ce composé joue un rôle crucial dans la formation des céramides et autres sphingolipides complexes, qui sont impliqués dans divers processus cellulaires, notamment la signalisation cellulaire, l’apoptose et le maintien de la structure membranaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 3-cétosphinganine implique généralement la réaction enzymatique entre la sérine et le palmitoyl-CoA. L’enzyme sérine palmitoyltransférase catalyse cette réaction, ce qui conduit à la formation de 3-cétosphinganine. Ce processus peut être optimisé par l’optimisation des codons de la protéine réductase de la 3-cétosphinganine synthétique, améliorant ainsi l’expression des enzymes biosynthétiques des sphingolipides .

Méthodes de production industrielle : Dans les milieux industriels, la production de 3-cétosphinganine peut être obtenue par la surexpression d’enzymes clés dans des hôtes bactériens modifiés tels qu’Escherichia coli. En surexprimant simultanément la sérine palmitoyltransférase et la réductase de la 3-cétosphinganine, la production de la sphingosine et d’autres sphingolipides peut être réalisée efficacement .

Analyse Des Réactions Chimiques

Types de réactions : La 3-cétosphinganine subit plusieurs types de réactions chimiques, notamment la réduction, la phosphorylation et l’acylation. La réduction de la 3-cétosphinganine en sphinganine est catalysée par la réductase de la 3-cétosphinganine. Ce composé peut également être phosphorylé ou acylé pour former divers dérivés de sphingolipides .

Réactifs et conditions courantes :

Réduction : Catalysée par la réductase de la 3-cétosphinganine.

Phosphorylation : Implique l’ajout d’un groupe phosphate, généralement en utilisant l’ATP comme donneur de phosphate.

Acylation : Implique l’ajout d’un groupe acyle, souvent en utilisant l’acyl-CoA comme donneur d’acyle.

Principaux produits :

Sphinganine : Formée par la réduction de la 3-cétosphinganine.

Sphinganine 1-phosphate : Formée par la phosphorylation de la sphinganine.

Dihydrocéramides : Formés par l’acylation de la sphinganine.

4. Applications de la recherche scientifique

La 3-cétosphinganine a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. Voici quelques-unes de ses applications notables :

Chimie : Utilisée comme intermédiaire dans la synthèse de divers sphingolipides et de leurs dérivés.

Biologie : Joue un rôle crucial dans l’étude du métabolisme des sphingolipides et de sa régulation dans les cellules eucaryotes.

Applications De Recherche Scientifique

3-Ketosphinganine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Chemistry: Used as an intermediate in the synthesis of various sphingolipids and their derivatives.

Biology: Plays a crucial role in the study of sphingolipid metabolism and its regulation in eukaryotic cells.

Industry: Utilized in the production of sphingolipids for use in cosmetics and pharmaceuticals.

Mécanisme D'action

La 3-cétosphinganine exerce ses effets principalement par son rôle dans la biosynthèse des sphingolipides. Elle est convertie en sphinganine par l’enzyme réductase de la 3-cétosphinganine. La sphinganine peut ensuite être métabolisée davantage pour former divers sphingolipides bioactifs, tels que les céramides et la sphingosine 1-phosphate. Ces sphingolipides régulent de nombreux processus cellulaires, notamment l’apoptose, la prolifération cellulaire et l’autophagie .

Comparaison Avec Des Composés Similaires

La 3-cétosphinganine est unique parmi les bases sphingoïdes en raison de son rôle de précurseur dans la biosynthèse de la sphinganine et d’autres sphingolipides. Des composés similaires incluent :

Sphinganine : Produit direct de la réduction de la 3-cétosphinganine.

Sphingosine : Formée par la désaturation de la sphinganine.

Phytosphingosine : Un dérivé hydroxylé de la sphinganine.

Céramides : Formés par l’acylation de la sphinganine ou de la sphingosine.

Comparée à ces composés, la 3-cétosphinganine est unique dans sa position d’intermédiaire précoce dans la voie de biosynthèse des sphingolipides, ce qui en fait une cible essentielle pour l’étude et la manipulation du métabolisme des sphingolipides.

Activité Biologique

2-Amino-1-hydroxyoctadecan-3-one, also known as sphinganine or 3-oxodihydrosphingosine, is a sphingoid base that plays a significant role in various biological processes. This compound is particularly noteworthy due to its involvement in sphingolipid metabolism and its implications in human health and disease.

Chemical Structure and Properties

This compound has the molecular formula and features a long-chain fatty acid structure typical of sphingolipids. The compound exists in an S-configuration, which is crucial for its biological activity .

Sphingolipid Metabolism

Sphingolipids are essential components of cellular membranes and are involved in signaling pathways. This compound serves as a precursor in the synthesis of more complex sphingolipids, such as ceramides and sphingomyelins. The metabolism of this compound is catalyzed by enzymes like serine palmitoyltransferase (SPT) and ceramide synthases (CerS), which facilitate the incorporation of fatty acids into the sphingoid backbone .

Role in Disease

Research has indicated that alterations in sphingolipid metabolism, including the levels of this compound, are associated with several diseases, including neurodegenerative disorders and metabolic syndromes. For example, elevated levels of atypical long-chain bases have been linked to hereditary sensory and autonomic neuropathy (HSAN) and type II diabetes mellitus .

Study on Metabolic Pathways

A study published in Biochemical Journal explored the metabolic pathways of this compound in rats, demonstrating its degradation products and their subsequent biological effects. The researchers used radiolabeled compounds to trace the metabolic fate of this sphingoid base, revealing significant insights into its role in lipid metabolism and cellular signaling .

Clinical Implications

Another investigation focused on the potential of this compound as a biomarker for dietary intake related to certain diseases. The study highlighted how variations in dietary sphingolipid intake could influence the levels of this compound in human tissues, suggesting its utility in assessing dietary habits and their impacts on health outcomes .

Research Findings

Recent findings have shown that this compound can modulate membrane biophysical properties, affecting cell signaling pathways related to growth and apoptosis. Its interaction with membrane proteins has been studied extensively, revealing how it influences cellular responses to external stimuli .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

(2S)-2-amino-1-hydroxyoctadecan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17,20H,2-16,19H2,1H3/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUNOSOGGAARKZ-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Dehydrosphinganine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001480 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16105-69-4 | |

| Record name | 3-Dehydrosphinganine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001480 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.